molecular formula C10H8N2S B13784657 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione CAS No. 98412-43-2

4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione

Cat. No.: B13784657
CAS No.: 98412-43-2
M. Wt: 188.25 g/mol
InChI Key: XXMDJIFKZSBPID-UHFFFAOYSA-N
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Description

4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazo ring fused to a quinoline ring, with a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α-haloketones in the presence of a base, leading to the formation of the imidazoquinoline core. The thione group can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazoquinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Imidazo[4,5,1-IJ]quinoline-2-carbaldehyde
  • 4H-Imidazo[4,5,1-IJ]quinoline-2-carboxaldehyde
  • 7,8-Dibromo-5,6-dihydro-9-methyl-2-(1-piperazinyl)-4H-imidazo[4,5,1-IJ]quinoline hydrochloride

Uniqueness

4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione stands out due to its thione group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a broader range of chemical reactions compared to its analogs, making it a versatile intermediate in synthetic chemistry. Additionally, its distinct biological activities, such as antimicrobial and anticancer properties, highlight its potential as a valuable compound in drug discovery and development.

Properties

CAS No.

98412-43-2

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2-thione

InChI

InChI=1S/C10H8N2S/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1-5H,6H2,(H,11,13)

InChI Key

XXMDJIFKZSBPID-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3N1C(=S)NC3=CC=C2

Origin of Product

United States

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